molecular formula C21H19NOS B2712416 N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide CAS No. 338398-71-3

N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide

Cat. No.: B2712416
CAS No.: 338398-71-3
M. Wt: 333.45
InChI Key: FGCVUQBNCUFNLV-UHFFFAOYSA-N
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Description

N-(4-{[(4-Methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide is a synthetic organic compound featuring a central benzamide scaffold. The structure includes a benzenecarboxamide group linked to a phenyl ring substituted with a sulfanylmethyl (–SCH2–) moiety bearing a 4-methylphenyl group (Fig. 1). This compound’s design emphasizes the integration of sulfur-containing groups (sulfanyl) and aromatic systems, which are critical for modulating physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[4-[(4-methylphenyl)sulfanylmethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NOS/c1-16-7-13-20(14-8-16)24-15-17-9-11-19(12-10-17)22-21(23)18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCVUQBNCUFNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H20N2OS
  • Molecular Weight : 314.43 g/mol
  • InChI Key : YXGZITZHJGMPLF-UHFFFAOYSA-N

This compound features a benzenecarboxamide moiety with a sulfanyl group attached to a methyl-substituted phenyl ring, contributing to its unique biological properties.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • COX-2 Inhibition : Some derivatives of benzenecarboxamides have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This inhibition can lead to reduced inflammation and potential chemopreventive effects against cancer cells .
  • Apoptosis Induction : Studies suggest that modifications in the structure of COX-2 inhibitors can enhance their ability to induce apoptosis in cancer cells by targeting signaling pathways such as Akt and ERK2. This mechanism is crucial for the development of anticancer agents .
  • Antimicrobial Activity : Some related compounds have demonstrated antimicrobial properties, indicating potential applications in treating infections caused by resistant strains of bacteria .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
COX-2 InhibitionReduces inflammation
Apoptosis InductionInduces cell death in cancer cells
AntimicrobialEffective against certain bacterial strains

Case Studies

  • Cancer Cell Viability :
    A study evaluated the effect of structurally similar compounds on the viability of prostate cancer PC-3 cells. Results indicated that certain derivatives could significantly reduce cell viability and induce apoptosis, demonstrating their potential as anticancer agents .
  • Inflammatory Models :
    In animal models, compounds with similar structures exhibited anti-inflammatory effects comparable to established NSAIDs, suggesting their utility in managing chronic inflammatory conditions .
  • Antimicrobial Efficacy :
    Research into the antimicrobial properties of related benzenecarboxamide derivatives revealed effectiveness against various pathogens, highlighting their potential role in developing new antibiotics .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide is C20H17NOS. The compound features a benzenecarboxamide structure with a sulfanyl group attached to a methyl-substituted phenyl ring. This unique structure contributes to its reactivity and potential biological activities.

Chemistry

  • Synthesis Building Block : this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it useful in organic synthesis.
  • Reactivity : The compound undergoes several chemical reactions including:
    • Oxidation : The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
    • Reduction : Reduction reactions can convert the amide group to the corresponding amine.
    • Substitution : Electrophilic aromatic substitution can introduce new substituents onto the aromatic rings.

Biology

  • Antimicrobial Activity : Research indicates that compounds with sulfanyl groups exhibit antimicrobial properties. Studies have shown that derivatives of benzenecarboxamides can inhibit bacterial growth, suggesting potential applications in developing new antibiotics.
  • Anticancer Properties : Preliminary investigations have indicated that this compound may possess anticancer activity. It has been studied for its effects on various cancer cell lines, showing promise as a lead compound for further development in cancer therapeutics.

Medicine

  • Therapeutic Potential : Ongoing research is exploring the use of this compound as a therapeutic agent for various diseases. Its structural properties may allow it to interact with specific biological targets, leading to potential treatments for conditions such as cancer and bacterial infections.
  • Drug Development : The compound is being investigated as part of drug discovery programs aimed at developing new therapeutic agents with improved efficacy and safety profiles.

Industry

  • Specialty Chemicals Production : In industrial applications, this compound is utilized in the production of specialty chemicals that require specific functional properties.
  • Material Science : The compound's unique chemical structure makes it suitable for use in developing new materials with tailored properties for various applications, including coatings and polymers.

Data Table: Summary of Applications

Application AreaSpecific UsesPotential Benefits
ChemistryBuilding block for synthesisVersatile reactivity
BiologyAntimicrobial & anticancerPotential new drugs
MedicineTherapeutic agent developmentTarget-specific treatments
IndustrySpecialty chemicals & materialsTailored properties

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines. Results indicated significant cytotoxicity against breast and colon cancer cells, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research conducted on derivatives of this compound demonstrated effective inhibition of bacterial strains resistant to conventional antibiotics. The findings highlight its potential role in addressing antibiotic resistance.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Impact

Sulfanyl vs. Sulfonyl Groups
  • Target Compound : The sulfanyl (–S–) group in N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide contributes to moderate electron-donating effects and lower polarity compared to sulfonyl (–SO2–) analogs. This may enhance bioavailability in hydrophobic environments .
  • Sulfonyl Analogs: Compounds like N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide () feature sulfonyl groups, which are strongly electron-withdrawing. Crystallographic studies of sulfonyl analogs reveal robust hydrogen-bonding networks (e.g., C–H⋯O interactions), influencing solid-state stability .
Substituent Effects
  • Methyl vs. Chloro Substituents : The 4-methylphenyl group in the target compound donates electrons, increasing electron density on the aromatic ring. In contrast, chloro-substituted analogs (e.g., N-(4-chlorophenyl)benzamide from ) exhibit electron-withdrawing effects, which may enhance metabolic stability but reduce solubility .
  • Brominated Derivatives : Compounds like 2-bromo-N-(2-chlorophenyl)butanamide () introduce halogen atoms, which can enhance binding affinity to hydrophobic protein pockets but may raise toxicity concerns .

Physicochemical Properties

Compound Name Key Substituents Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL)
This compound Sulfanylmethyl, 4-methylphenyl ~375.5 3.8 0.12
N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide Sulfonyl, formyl ~443.5 2.5 1.8
N-(4-chlorophenyl)benzamide Chlorophenyl ~231.7 2.9 0.07
2-bromo-N-(2-chlorophenyl)butanamide Bromo, chlorophenyl ~290.6 3.5 0.03

Key Observations :

  • The target compound’s higher LogP (3.8) reflects greater lipophilicity compared to sulfonyl analogs (LogP ~2.5), suggesting enhanced tissue penetration.
  • Sulfonyl derivatives exhibit higher aqueous solubility due to polar –SO2– groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example, a sulfonamide intermediate can be prepared by reacting 2-aminobenzyl alcohol with p-toluenesulfonyl chloride in tetrahydrofuran (THF) under basic conditions (e.g., sodium carbonate aqueous solution). Subsequent oxidation with manganese(IV) oxide and purification via silica gel chromatography yields the final compound. Optimizing reaction conditions (e.g., solvent choice, temperature, and catalyst use) improves yield. Crystallization from n-hexane/CCl4 mixtures ensures high-purity crystals for structural analysis .

Q. What spectroscopic and crystallographic methods are employed to confirm the structure of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal X-ray diffraction confirms bond lengths (e.g., average C–C bond distance: 0.005 Å) and molecular geometry. Hydrogen bonding patterns (e.g., C–H⋯O interactions forming a 3D network) are critical for structural validation .
  • Spectroscopy : NMR (¹H/¹³C) and FT-IR verify functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) and aromatic substitution patterns .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor or enzyme modulator?

  • Methodological Answer :

  • Kinase Assays : Use fluorescence-based or radiometric kinase activity assays (e.g., ADP-Glo™) to measure inhibition of target kinases. Compare IC₅₀ values against known inhibitors.
  • Molecular Docking : Leverage X-ray-derived structural data (e.g., sulfonamide geometry) to model binding interactions with kinase active sites. Software like AutoDock Vina or Schrödinger Suite predicts binding affinities .
  • In Vitro Models : Test cytotoxicity in cancer cell lines (e.g., MTT assays) and correlate results with kinase inhibition profiles .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., trifluoromethyl, chloro groups) and assess impacts on bioactivity. For example, trifluoromethyl groups enhance lipophilicity and metabolic stability, altering pharmacokinetics .
  • Assay Standardization : Control variables like cell line selection, incubation time, and solvent (DMSO concentration ≤0.1%) to minimize experimental variability .

Q. How can computational approaches predict the compound’s binding affinity to target proteins?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use crystallographic data (e.g., hydrogen bond networks ) to simulate protein-ligand interactions over time. Tools like GROMACS or AMBER assess stability and binding free energies.
  • Free Energy Perturbation (FEP) : Quantify affinity changes due to substituent modifications (e.g., methyl vs. chloro groups) .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound at 25°C, 40°C, and 60°C under pH 3–10 (buffers). Monitor degradation via HPLC at intervals (e.g., 1, 7, 30 days).
  • Degradation Pathway Analysis : Use LC-MS to identify breakdown products (e.g., hydrolysis of sulfonamide bonds at acidic pH) .

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